4-クロロキノリン-7-カルボン酸エチル

説明

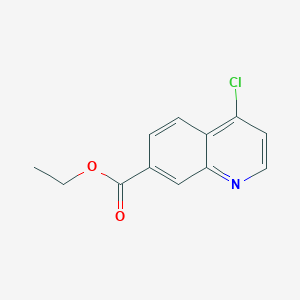

Ethyl 4-chloroquinoline-7-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-chloroquinoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-chloroquinoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性化合物の合成

4-クロロキノリン-7-カルボン酸エチルは、さまざまな生物活性化合物の合成における重要な中間体として機能します。その構造は、広範囲の生物活性で知られるキノリン誘導体の構築に不可欠です。 これらの活性には、抗マラリア、抗菌、抗真菌、抗がん作用などがあります . この化合物の汎用性は、特定の生物学的経路を標的にするように調整できる新しい医薬品の開発を可能にします。

創薬とリード化合物の最適化

創薬において、4-クロロキノリン-7-カルボン酸エチルは、キノリン系化合物の多様なライブラリーを作成するために使用されます。これらのライブラリーは、さまざまな疾患にわたる潜在的な治療効果についてスクリーニングされます。 この化合物は反応性が高いため、さまざまな化学変換を受けることができ、効力、選択性、薬物動態特性が向上したリード化合物の最適化を可能にします .

材料科学への応用

この化合物のユニークな化学的特性は、材料科学での使用に適しています。これは、新しい電子デバイスの開発に不可欠な有機半導体の合成に使用できます。 これらの半導体は、発光ダイオード、電界効果トランジスタ、太陽電池に適用できます .

触媒研究

4-クロロキノリン-7-カルボン酸エチルは、触媒においてリガンドとして作用し、さまざまな金属と錯体を形成できます。これらの錯体は、複雑な有機分子の合成に不可欠なクロスカップリング反応など、さまざまな化学反応を触媒できます。 この応用は、効率的で選択的な触媒が必要な工業化学において重要です .

環境化学

この化合物は、環境化学研究において、汚染物質の検出のためのセンサーや指標の開発にも使用されます。 金属イオンと安定な錯体を形成する能力は、水や土壌中の重金属汚染を監視するための貴重なツールとなります .

高度な医薬品製剤

4-クロロキノリン-7-カルボン酸エチルは、高度な医薬品製剤の設計において不可欠です。これは、特に水溶性が低い薬物の溶解性と送達を改善するために使用できます。 この化合物で薬物の構造を修飾することで、研究者はその吸収と効力を向上させることができます .

作用機序

Target of Action

Ethyl 4-chloroquinoline-7-carboxylate is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Mode of Action

Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways due to their broad spectrum of bio-responses . They have been associated with anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .

Result of Action

Quinoline derivatives have been associated with a wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities .

生化学分析

Biochemical Properties

Ethyl 4-chloroquinoline-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

Ethyl 4-chloroquinoline-7-carboxylate exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to interfere with the signaling pathways that regulate cell proliferation and apoptosis, leading to changes in cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-chloroquinoline-7-carboxylate involves its interaction with specific biomolecules at the molecular level. It binds to certain proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s ability to inhibit key enzymes in metabolic pathways is a crucial aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-chloroquinoline-7-carboxylate have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethyl 4-chloroquinoline-7-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects on organ function and overall health .

Metabolic Pathways

Ethyl 4-chloroquinoline-7-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of quinoline derivatives. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s influence on metabolic pathways is a key aspect of its biochemical activity .

Transport and Distribution

Within cells and tissues, Ethyl 4-chloroquinoline-7-carboxylate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within certain tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of Ethyl 4-chloroquinoline-7-carboxylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects .

生物活性

Ethyl 4-chloroquinoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological effects, and potential applications, supported by relevant research findings and data tables.

Synthesis

Ethyl 4-chloroquinoline-7-carboxylate can be synthesized through various methods, often involving the modification of existing quinoline derivatives. The synthesis typically includes the introduction of a carboxylate group at the 7-position and a chlorine atom at the 4-position of the quinoline ring. This structural modification is crucial for enhancing its biological activity.

Biological Activity Overview

Ethyl 4-chloroquinoline-7-carboxylate exhibits a range of biological activities including:

- Antimalarial Activity

- Antitumor Activity

- Antimicrobial Activity

Antimalarial Activity

Research indicates that compounds similar to ethyl 4-chloroquinoline-7-carboxylate demonstrate notable antimalarial properties, particularly against Plasmodium falciparum. In vitro studies have shown varying degrees of effectiveness, with some derivatives achieving IC50 values below 50 μM, indicating strong potential for therapeutic application. For instance, one study reported that several synthesized chloroquinoline derivatives exhibited IC50 values ranging from 11.92 μM to 79.71 μM against P. falciparum .

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| Compound 2 | 35.29 | Moderate |

| Compound 3 | 25.37 | High |

| Compound 9 | 11.92 | Very High |

Antitumor Activity

The antitumor potential of ethyl 4-chloroquinoline-7-carboxylate has also been explored. Studies involving various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) have shown that certain derivatives exhibit significant cytotoxic effects. For example, compounds derived from the quinoline structure have demonstrated IC50 values as low as 7.54 μM against MCF-7 cells, suggesting a selective action against cancerous cells while remaining non-toxic to normal cells .

Table 2: Antitumor Activity Against Various Cell Lines

| Compound | MCF-7 IC50 (μM) | HCT-116 IC50 (μM) | HeLa IC50 (μM) |

|---|---|---|---|

| Compound 3 | 14.68 | 23.39 | 50.03 |

| Compound 9 | 7.54 | 21.41 | 21.41 |

Antimicrobial Activity

Ethyl 4-chloroquinoline-7-carboxylate has been investigated for its antimicrobial properties against various bacteria and fungi. Studies indicate effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, highlighting its potential role in treating infections . The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies and Research Findings

- Antimalarial Efficacy : A study conducted by Houk et al. evaluated several chloroquinoline derivatives for their antimalarial activity against P. falciparum. The most active compound was found to have an IC50 of 11.92 μM, significantly lower than standard treatments .

- Cytotoxicity Profile : In a comparative analysis of antitumor activity, compounds derived from ethyl 4-chloroquinoline-7-carboxylate were tested on multiple cancer cell lines, revealing selective toxicity towards MCF-7 cells while sparing normal liver cells .

- Antimicrobial Testing : A comprehensive screening demonstrated that ethyl 4-chloroquinoline-7-carboxylate exhibited broad-spectrum antimicrobial activity, suggesting its utility in developing new antimicrobial agents .

特性

IUPAC Name |

ethyl 4-chloroquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-3-4-9-10(13)5-6-14-11(9)7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWANQGUWFXQBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=NC=CC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00708110 | |

| Record name | Ethyl 4-chloroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282101-16-0 | |

| Record name | 7-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282101-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloroquinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00708110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。